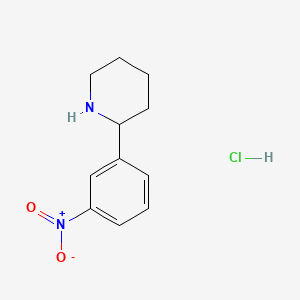

2-(3-Nitrophenyl)piperidinehydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical and Biological Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in chemical and biological research. researchgate.net Its derivatives are integral components in over twenty classes of pharmaceuticals and are found in a vast number of natural alkaloids. nih.gov The significance of the piperidine motif can be attributed to several key factors:

Structural Versatility: The saturated, sp³-hybridized nature of the piperidine ring allows for a stable, three-dimensional conformation, which is crucial for precise interactions with biological targets like enzymes and receptors. nih.govijnrd.org This non-planar structure provides a robust framework for introducing various substituents at different positions, enabling fine-tuning of a molecule's properties. google.com

Physicochemical Modulation: Incorporating a piperidine scaffold into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. researchgate.net These properties are critical for determining the pharmacokinetic profile of a potential drug candidate.

Pharmacological Activity: Piperidine derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antiviral, and antipsychotic effects. ijnrd.orggoogle.com This broad applicability underscores the scaffold's importance as a starting point for drug discovery programs. academicjournals.org Chiral piperidine scaffolds, in particular, are sought after for their ability to enhance biological activity and selectivity. nih.govresearchgate.net

The consistent presence of piperidine in FDA-approved drugs highlights its enduring value and strategic importance in the design of new therapeutic agents. nih.govgoogle.com

Role of Nitrophenyl Moieties in Organic Synthesis and Ligand Design

The nitrophenyl group is another fundamental component in organic chemistry, valued for its strong electron-withdrawing nature and its synthetic versatility. The nitro group (-NO₂) profoundly influences the electronic properties of the aromatic ring to which it is attached, making it a key functional group in both synthesis and the design of active molecules.

Synthetic Intermediate: The nitro group is a versatile functional handle that can be readily converted into a variety of other functionalities. nih.gov Most notably, it can be reduced to an amino group (-NH₂), which is a crucial step in the synthesis of anilines, dyes, and many pharmaceutical compounds. mdpi.commdpi.com This transformation is fundamental in building molecular complexity.

Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety can activate the phenyl ring for nucleophilic aromatic substitution reactions. It also influences the acidity of nearby protons and the reactivity of other substituents on the ring. nih.gov

In Ligand Design: The nitrophenyl group can participate in specific interactions with biological macromolecules. The nitro group's oxygen atoms can act as hydrogen bond acceptors, contributing to the binding affinity of a ligand to its target receptor or enzyme. nih.gov The inclusion of a nitrophenyl moiety is a common strategy in the design of enzyme inhibitors and receptor ligands. mdpi.com

Historical and Current Research Trajectories for Aryl-Substituted Piperidine Derivatives

The development of aryl-substituted piperidine derivatives has been a major focus of synthetic and medicinal chemistry for decades. Research in this area has evolved from the synthesis of simple analogs to the development of complex, stereochemically defined molecules with highly specific biological functions.

Historically, research focused on developing efficient methods for the synthesis of the piperidine core itself, such as the catalytic hydrogenation of substituted pyridines. nih.govcdnsciencepub.com Early investigations explored the structure-activity relationships (SAR) of N-arylmethyl substituted piperidines, leading to the discovery of potent bioactive compounds. tudublin.ie

Current research trajectories are more nuanced, often focusing on stereoselective synthesis to access specific enantiomers or diastereomers, as the stereochemistry of substituents on the piperidine ring is often critical for biological activity. acs.orgrsc.org Modern synthetic methods, such as asymmetric deprotonation and kinetic resolution, are being employed to create enantioenriched 2-arylpiperidines. nih.govacs.org These advanced techniques provide access to novel, structurally diverse molecules that can be used as building blocks for drug discovery. acs.orgnih.gov Furthermore, current studies often involve computational methods, such as molecular docking, to rationalize biological results and guide the design of new derivatives with improved potency and selectivity. nih.gov

Overview of 2-(3-Nitrophenyl)piperidinehydrochloride as a Subject of Advanced Chemical Inquiry

2-(3-Nitrophenyl)piperidine (B2718572) hydrochloride represents a specific molecular structure that combines the key features discussed above. It consists of a piperidine ring substituted at the 2-position with a nitrophenyl group, where the nitro functional group is at the meta position of the phenyl ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for research applications.

While this specific compound is not extensively documented in mainstream chemical literature, its structure makes it a molecule of significant academic interest. It serves as a valuable research chemical and a potential intermediate for more complex targets. The presence of the chiral center at the C2 position of the piperidine ring introduces the possibility of stereoisomers (R and S enantiomers), adding a layer of complexity and potential for stereospecific applications. The meta-position of the nitro group provides a unique electronic and steric profile compared to its ortho- and para-substituted counterparts. nih.gov

Aims and Scope of Focused Academic Investigations

Focused academic investigations into 2-(3-Nitrophenyl)piperidine hydrochloride would logically pursue several key objectives. The primary aims would be to establish efficient and stereocontrolled synthetic routes, thoroughly characterize its chemical and physical properties, and explore its utility as a building block for more complex molecules.

The scope of such investigations would include:

Synthesis and Optimization: Developing a reliable synthetic pathway, likely involving the catalytic hydrogenation of the precursor 2-(3-nitrophenyl)pyridine (B1594272), and optimizing reaction conditions to maximize yield and purity.

Stereochemical Resolution: Separating the racemic mixture into its constituent (R)- and (S)-enantiomers to study the properties and potential applications of each stereoisomer individually.

Spectroscopic and Structural Analysis: Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure. Single-crystal X-ray diffraction could be employed to determine its precise three-dimensional structure and stereochemistry.

Exploratory Derivatization: Using the compound as a scaffold for further chemical modification. This would involve reactions targeting the piperidine nitrogen (e.g., N-alkylation, N-acylation) and the nitro group (e.g., reduction to an amine), thereby creating a library of novel derivatives for further study.

Research Findings and Data

Due to the limited availability of published experimental data for 2-(3-Nitrophenyl)piperidine hydrochloride, the following tables present a plausible synthetic approach and representative spectroscopic data based on established chemical principles and analysis of closely related compounds.

Table 1: Plausible Synthetic Route

A common and effective method for the synthesis of 2-arylpiperidines is the catalytic hydrogenation of the corresponding 2-arylpyridine precursor. This method would also achieve the reduction of the nitro group if desired, or it could be performed selectively under controlled conditions.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂), Ethanol (B145695) or Acetic Acid solvent, elevated pressure and temperature. | 2-(3-Nitrophenyl)pyridine | 2-(3-Aminophenyl)piperidine |

| 2 | Diazotization & Sandmeyer | 1. NaNO₂, aq. HBr, 0-5°C2. CuBr in HBr | 2-(3-Aminophenyl)piperidine | 2-(3-Bromophenyl)piperidine |

| 3 | Nitration | Not a direct route to the target compound from the amine. A more direct synthesis from 2-(3-nitrophenyl)pyridine is preferred. | ||

| 1 (Alternative) | Selective Pyridine (B92270) Hydrogenation | H₂ gas, specific catalysts (e.g., Rhodium-based), controlled conditions to avoid nitro group reduction. | 2-(3-Nitrophenyl)pyridine | 2-(3-Nitrophenyl)piperidine |

| 2 (Alternative) | Salt Formation | Dissolve free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in the same or a miscible solvent. | 2-(3-Nitrophenyl)piperidine | 2-(3-Nitrophenyl)piperidine hydrochloride |

This table outlines a conceptual synthetic pathway. Actual reaction conditions would require experimental optimization.

Table 2: Representative Spectroscopic Data (Predicted)

The following data represents expected chemical shifts for 2-(3-Nitrophenyl)piperidine in a deuterated solvent like CDCl₃. These are estimates based on known values for the piperidine ring and meta-disubstituted nitrobenzene (B124822) derivatives. mdpi.comchemicalbook.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H-NMR | |||

| Aromatic H (position 2') | ~8.20 | s (singlet) | Proton between two electron-withdrawing groups (if applicable, here it's adjacent to NO2 and the piperidine). |

| Aromatic H (position 4') | ~7.70 | d (doublet) | |

| Aromatic H (position 5') | ~7.50 | t (triplet) | |

| Aromatic H (position 6') | ~8.10 | d (doublet) | |

| Piperidine H (position 2) | ~3.5-3.7 | m (multiplet) | Benzylic proton, deshielded by the aromatic ring. |

| Piperidine H (position 6, eq) | ~3.1-3.3 | m (multiplet) | |

| Piperidine H (position 6, ax) | ~2.6-2.8 | m (multiplet) | |

| Piperidine H (positions 3,4,5) | ~1.5-2.0 | m (multiplet) | Overlapping signals from the rest of the piperidine ring protons. |

| Piperidine N-H | Broad signal, variable position | br s (broad singlet) | Position is concentration and solvent dependent. |

| ¹³C-NMR | |||

| Aromatic C (position 1') | ~145 | Quaternary carbon attached to piperidine. | |

| Aromatic C (position 3') | ~148 | Quaternary carbon attached to NO₂ group. | |

| Aromatic C (positions 2', 4', 5', 6') | ~120-135 | Aromatic carbons. | |

| Piperidine C (position 2) | ~60-65 | Carbon attached to the phenyl ring. | |

| Piperidine C (position 6) | ~45-50 | ||

| Piperidine C (positions 3, 4, 5) | ~20-35 |

Note: This data is illustrative and not based on direct experimental measurement of the title compound.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15ClN2O2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-(3-nitrophenyl)piperidine;hydrochloride |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-12H,1-2,6-7H2;1H |

InChI Key |

XPMHYIPKENCQPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for the 2-(3-Nitrophenyl)piperidine (B2718572) Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. ias.ac.inamazonaws.com For the 2-(3-nitrophenyl)piperidine scaffold, the analysis involves two primary disconnections: one within the piperidine (B6355638) ring itself and another at the carbon-carbon bond connecting the heterocyclic ring to the nitrophenyl substituent.

The formation of the piperidine ring is a cornerstone of many synthetic strategies. nih.gov A prevalent and direct approach is the hydrogenation of the corresponding pyridine (B92270) precursor, 2-(3-nitrophenyl)pyridine (B1594272). This transformation reduces the aromatic pyridine ring to a saturated piperidine ring. wikipedia.org However, the aromatic stability of the pyridine ring and its potential to poison catalysts can make this a challenging step. chemrxiv.org Modern methods, such as iridium(III)-catalyzed ionic hydrogenation, have shown remarkable efficiency and tolerance for sensitive functional groups like the nitro group, making this a highly viable route. chemrxiv.org

Alternative strategies involve constructing the ring from acyclic precursors. These methods often rely on intramolecular cyclization reactions. Key building blocks for such approaches are typically linear molecules containing an amine and a reactive group (like a halide, aldehyde, or ketone) separated by a five-carbon chain.

Below is a table summarizing key precursors and the corresponding ring-forming reactions.

| Precursor Type | General Structure | Ring Formation Reaction |

| Substituted Pyridine | 2-(3-nitrophenyl)pyridine | Catalytic Hydrogenation |

| Amino-alkene | N-protected 6-amino-1-hexene derivative | Intramolecular Hydroamination/Amination |

| Amino-dihalide | N-protected 1,5-dihalopentylamine | Intramolecular Cyclocondensation |

| Amino-epoxide | N-protected 5,6-epoxyhexylamine | Intramolecular Epoxide Opening |

These methods provide a versatile toolkit for chemists to construct the core piperidine scaffold, with the choice of method often depending on the desired substitution pattern and stereochemistry.

The introduction of the 3-nitrophenyl group at the C2 position of the piperidine ring can be achieved at various stages of the synthesis. The primary retrosynthetic disconnection is the C2-Aryl bond.

Key strategies include:

Coupling Reactions: A powerful approach involves the cross-coupling of a piperidine-based organometallic reagent with an aryl halide. For instance, a Negishi-type coupling can be performed using a 2-piperidylzinc species (derived from N-Boc-piperidine) and 1-bromo-3-nitrobenzene, catalyzed by palladium. nih.gov This method builds the crucial C-C bond directly.

Grignard-type Additions: Another common strategy involves the addition of a 3-nitrophenyl Grignard reagent (3-NO₂-C₆H₄-MgBr) to an N-protected piperidine precursor containing an electrophilic C2 position, such as a cyclic imine or a 2-piperidone (B129406) derivative. Subsequent chemical modifications, like reduction or elimination, yield the desired 2-arylpiperidine. google.com

Starting from a Substituted Pyridine: The most direct route involves beginning with a commercially available or synthesized 2-arylpyridine and subsequently reducing the pyridine ring. The 3-nitrophenyl group can be introduced to the pyridine ring first, for example, via a Suzuki or Stille coupling, followed by catalytic hydrogenation of the resulting 2-(3-nitrophenyl)pyridine. nih.govchemrxiv.org

The timing of the nitration step is also a strategic consideration. The nitro group can be present on the phenyl precursor before its attachment to the heterocyclic ring, or it could potentially be introduced by nitration of a 2-phenylpiperidine (B1215205) intermediate, although this risks issues with regioselectivity and side reactions.

Amines such as 2-(3-nitrophenyl)piperidine are typically basic and can be converted into their corresponding hydrochloride salts to improve their stability, crystallinity, and handling properties. nih.gov The formation of the hydrochloride salt is a straightforward acid-base reaction.

The process generally involves dissolving the purified 2-(3-nitrophenyl)piperidine free base in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. A solution of hydrochloric acid (HCl), either as a gas or dissolved in an appropriate solvent (e.g., HCl in ether), is then added to the amine solution. cdnsciencepub.com This leads to the protonation of the basic nitrogen atom of the piperidine ring, forming the ammonium (B1175870) chloride salt, which typically precipitates from the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. google.com This salt formation step often serves as a final purification method, yielding a stable, crystalline solid. nih.gov

Contemporary and Emerging Synthetic Routes to 2-(3-Nitrophenyl)piperidinehydrochloride

Producing a single enantiomer of 2-(3-nitrophenyl)piperidine requires stereoselective synthetic methods. Asymmetric synthesis of 2-substituted piperidines is an area of intense research. researchgate.net

Asymmetric Hydrogenation: A leading strategy is the asymmetric hydrogenation of a 2-(3-nitrophenyl)pyridinium salt. By using a chiral transition-metal catalyst (often based on iridium or rhodium with chiral ligands), the hydrogen atoms can be delivered to one face of the pyridinium (B92312) ring preferentially, leading to the formation of one enantiomer of the piperidine product in high enantiomeric excess. nih.govresearchgate.net

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Transaminases, for example, can be used in a process where an ω-chloroketone undergoes an enzyme-catalyzed amination followed by spontaneous intramolecular cyclization to yield a chiral 2-substituted piperidine with very high enantiopurity. nih.govacs.org This approach could be adapted to produce either the (R) or (S) enantiomer of the target compound.

Chiral Auxiliaries: In this classical approach, a chiral molecule (the auxiliary) is temporarily attached to the synthetic precursor. This auxiliary guides the stereochemical outcome of a key ring-forming or substituent-introducing reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched product.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and rapid library generation. nih.gov

For the synthesis of the 2-(3-nitrophenyl)piperidine scaffold, a potential MCR could involve an aza-Diels-Alder reaction. In a hypothetical route, an imine generated in situ from 3-nitrobenzaldehyde (B41214) and an amine could react with a suitable diene in a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction would then yield the desired piperidine core. Such strategies allow for the rapid assembly of complex heterocyclic frameworks from simple and readily available starting materials. taylorfrancis.com The nitro-Mannich (or aza-Henry) reaction is another versatile tool that can be part of a cascade sequence to build piperidine and piperidinone-based structures. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance safety. rasayanjournal.co.in The synthesis of piperidine derivatives, including 2-(3-Nitrophenyl)piperidine, is evolving to incorporate more sustainable practices. rasayanjournal.co.inmdpi.com Key strategies include the use of environmentally benign solvents, development of catalyst-driven processes, and one-pot multi-component reactions that improve atom economy. ajchem-a.comtaylorandfrancis.com

Environmentally friendly approaches often utilize water or ethanol (B145695) as reaction media, reducing reliance on hazardous chlorinated solvents like 1,2-dichloroethane. ajchem-a.comresearchgate.net For instance, certain syntheses of piperidine analogs have been successfully developed using water, which can catalyze reactions through hydrogen bonding. ajchem-a.com Furthermore, the use of recyclable heterogeneous catalysts, as opposed to stoichiometric reagents, aligns with green principles by simplifying purification and reducing waste streams. organic-chemistry.org Electrochemical methods in flow microreactors represent another innovative and green approach, allowing for the synthesis of piperidines from readily available compounds without the need for toxic or expensive reagents. beilstein-journals.org Such methodologies aim to reduce waste, shorten reaction times, and simplify workup procedures, making the synthesis of complex molecules like 2-(3-Nitrophenyl)piperidine more sustainable. rasayanjournal.co.in

Derivatization and Functionalization Strategies of the Core Scaffold

The 2-(3-Nitrophenyl)piperidine scaffold possesses three primary sites for chemical modification: the nitro group, the piperidine nitrogen, and the nitrophenyl ring. This multi-functionality allows for the generation of diverse molecular architectures, though it also presents challenges in selectivity.

The reduction of the aromatic nitro group is a fundamental transformation, converting it into a versatile amino group, which serves as a key intermediate for numerous pharmaceuticals, dyes, and polymers. nih.gov The most common and efficient method for this conversion is catalytic transfer hydrogenation. nih.gov

This technique offers a safer and more selective alternative to traditional methods like metal-acid reductions or high-pressure catalytic hydrogenation with flammable H₂ gas. nih.gov A widely used system for this purpose is hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govorganic-chemistry.org This method is highly efficient and can be tuned for selectivity. For example, under mild reflux conditions, the nitro group can be reduced chemoselectively without affecting other sensitive functional groups, such as halogens. nih.govorganic-chemistry.org

| Reagent System | Catalyst | Conditions | Outcome |

| Hydrazine Hydrate | Pd/C | Methanol, Reflux | Selective reduction of NO₂ to NH₂. organic-chemistry.org |

| Hydrazine Hydrate | Raney Nickel | Ethanol | Reduction of various nitroarenes. jst.go.jp |

| Hydrogen Gas (H₂) | Pd/C | Various | Standard hydrogenation, less selective. nih.gov |

| Triethylsilane | Pd/C | Room Temp | Mild transfer hydrogenation. organic-chemistry.org |

| Fe/CaCl₂ | - | Ethanol/Water | Transfer hydrogenation with broad functional group tolerance. organic-chemistry.org |

Once formed, the resulting 2-(3-aminophenyl)piperidine is a valuable intermediate. The primary aromatic amine can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts, which are precursors for a variety of functional groups. It can also be readily acylated to form amides or alkylated.

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in various chemical transformations. Common derivatization strategies include N-alkylation, N-acylation, and the formation of ureas and sulfonamides. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides. The synthesis of N-aryl piperidines can be accomplished through methods like the Zincke reaction, which involves a pyridine ring-opening and ring-closing sequence. nih.gov These modifications are crucial for building more complex molecular structures and are often used in the synthesis of biologically active compounds. biointerfaceresearch.com

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide (R-X), Base | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl), Base | Amide |

| N-Arylation | Aryl Halide, Catalyst (e.g., Pd) | N-Aryl Piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl Piperidine |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide |

Optimization of Reaction Conditions and Process Development for Research Scale

The transition of a synthetic procedure from a discovery to a research or process development scale requires careful optimization of reaction conditions to ensure safety, reproducibility, and efficiency. registech.com For the synthesis and derivatization of intermediates like 2-(3-Nitrophenyl)piperidine, this involves a systematic study of parameters such as solvent, temperature, reaction time, and catalyst loading. researchgate.netarborpharmchem.com

The goal of process development is to create a robust protocol that consistently delivers the target compound in high yield and purity. registech.com This involves identifying critical process parameters and establishing acceptable ranges for them. For example, in a catalytic reduction, the type and amount of catalyst, hydrogen source pressure (or equivalent), and temperature can dramatically influence the reaction rate and selectivity. niscpr.res.in Studies might show that for a particular reduction, a reaction time of 4 hours at 150°C yields the optimal product amount, with longer times or higher temperatures leading to degradation and the formation of tarry by-products. niscpr.res.in

Modern techniques like flow chemistry are becoming increasingly attractive for process development, even at the research scale. proquest.comacs.org Continuous flow reactors offer superior control over reaction parameters, enhanced safety for hazardous reactions, and easier scalability compared to traditional batch processes. proquest.com This platform allows for rapid optimization and can lead to the development of more efficient and robust synthetic methods for producing pharmaceutical intermediates. acs.orgtheasengineers.com

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-(3-Nitrophenyl)piperidine (B2718572) hydrochloride in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to map out the atomic framework and conformational dynamics of the molecule.

Elucidation of Diastereomeric Ratios and Conformational Analysis

As 2-(3-Nitrophenyl)piperidine possesses a chiral center at the C2 position of the piperidine (B6355638) ring, it exists as a racemic mixture of two enantiomers. In the absence of other chiral centers, diastereomers are not formed. However, NMR spectroscopy is crucial for analyzing the conformational isomers of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the 3-nitrophenyl substituent at the C2 position can be oriented in either an axial or an equatorial position.

The equilibrium between these two chair conformers is a key aspect of the molecule's stereochemistry. The preferred conformation is generally the one where the bulky substituent occupies the more spacious equatorial position to reduce steric hindrance. The coupling constants (J-values) between adjacent protons, particularly those on the piperidine ring, observed in the ¹H NMR spectrum, provide valuable information about the dihedral angles and thus the ring's conformation. A larger coupling constant between vicinal protons (e.g., ³J_HH_) typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation. The precise measurement of these coupling constants allows for the determination of the dominant conformer in solution.

2D NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and understanding the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(3-Nitrophenyl)piperidine hydrochloride, COSY spectra would show correlations between adjacent protons on the piperidine ring and within the 3-nitrophenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals of the piperidine ring and the aromatic ring by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for establishing the connectivity between the piperidine ring and the 3-nitrophenyl substituent, for instance, by showing a correlation between the C2 proton of the piperidine ring and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis. For example, NOESY can reveal through-space interactions between the protons of the 3-nitrophenyl group and the protons on the piperidine ring, helping to confirm the substituent's orientation (axial vs. equatorial).

| 2D NMR Technique | Purpose | Expected Correlations for 2-(3-Nitrophenyl)piperidine hydrochloride |

| COSY | Identifies ¹H-¹H spin-spin couplings | Correlations between adjacent protons on the piperidine ring (H2-H3, H3-H4, etc.) and aromatic protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Links each proton on the piperidine and aromatic rings to its directly attached carbon atom. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Correlations between the piperidine H2 proton and aromatic carbons; correlations from piperidine protons to adjacent piperidine carbons. |

| NOESY | Reveals through-space ¹H-¹H proximity | Spatial relationships between the aromatic protons and piperidine ring protons, confirming conformational preferences. |

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in 2-(3-Nitrophenyl)piperidine hydrochloride and the intermolecular interactions, such as hydrogen bonding, in the solid state.

The FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to specific vibrational modes of the molecule. Key expected vibrations include:

N-H Stretching: A broad band in the FTIR spectrum, typically in the region of 2700-3300 cm⁻¹, is characteristic of the N-H⁺ stretch of the piperidinium (B107235) hydrochloride salt.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring are observed just below 3000 cm⁻¹.

N-O Stretching: The nitro group (NO₂) gives rise to two strong characteristic stretching bands: an asymmetric stretch typically around 1530-1550 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the piperidine ring and the C-N bond of the nitro group would also be present.

These vibrational modes can be sensitive to the molecule's environment, and shifts in their frequencies can indicate the presence of intermolecular hydrogen bonding, particularly involving the N-H⁺ group of the piperidinium cation and the chloride anion.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Piperidinium | N-H⁺ Stretch | 2700 - 3300 | FTIR |

| Aromatic Ring | C-H Stretch | > 3000 | FTIR, Raman |

| Piperidine Ring | C-H Stretch | < 3000 | FTIR, Raman |

| Nitro Group | Asymmetric N=O Stretch | 1530 - 1550 | FTIR, Raman |

| Nitro Group | Symmetric N=O Stretch | 1345 - 1365 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 2-(3-Nitrophenyl)piperidine hydrochloride. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. For the free base, 2-(3-nitrophenyl)piperidine (C₁₁H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

In addition to molecular formula confirmation, mass spectrometry provides insights into the molecule's fragmentation patterns upon ionization. The fragmentation pathways can help to confirm the structure by showing the loss of characteristic neutral fragments. For 2-(3-Nitrophenyl)piperidine, common fragmentation patterns might include the loss of the nitro group (NO₂) or cleavage of the bond between the piperidine and the phenyl ring, leading to characteristic fragment ions.

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Information Provided |

| [M+H]⁺ | C₁₁H₁₅N₂O₂⁺ | 207.1128 | Mass of the protonated parent molecule (free base). |

| [M]⁺˙ | C₁₁H₁₄N₂O₂⁺˙ | 206.1055 | Mass of the radical cation of the parent molecule (free base). |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-(3-Nitrophenyl)piperidine hydrochloride, it is possible to determine the exact positions of all atoms, bond lengths, bond angles, and torsional angles.

Conformational Preferences and Torsional Angles in the Crystalline State

An SCXRD study of 2-(3-Nitrophenyl)piperidine hydrochloride would unequivocally establish the solid-state conformation. It would confirm the chair conformation of the piperidine ring and determine whether the 3-nitrophenyl substituent occupies an axial or equatorial position. Furthermore, SCXRD provides precise measurements of all torsional angles, which define the spatial relationship between different parts of the molecule. Key torsional angles would include those describing the orientation of the 3-nitrophenyl group relative to the piperidine ring and the puckering of the piperidine ring itself. This data offers a static snapshot of the molecule's most stable conformation in the crystal lattice, which is invaluable for understanding its steric and electronic properties.

Supramolecular Assembly and Hydrogen Bonding Networks

In the solid state, 2-(3-Nitrophenyl)piperidine hydrochloride is anticipated to form an extended supramolecular assembly primarily governed by hydrogen bonding interactions. As a hydrochloride salt, the piperidine nitrogen atom would be protonated, forming a piperidinium cation, with chloride serving as the counter-ion. This arrangement creates a strong hydrogen bond donor site at the ammonium (B1175870) group (N-H⁺) and a receptive hydrogen bond acceptor in the chloride anion (Cl⁻).

The primary hydrogen bonding motif expected is the N-H⁺···Cl⁻ interaction. This strong charge-assisted hydrogen bond would likely be a key factor in the crystal packing. Additionally, the piperidinium cation contains a secondary amine proton which can also participate in hydrogen bonding. Depending on the crystal packing, these N-H⁺ groups could form bifurcated hydrogen bonds with chloride ions or engage in interactions with the nitro group of an adjacent molecule.

For analogous compounds, such as salts of 1-(4-nitrophenyl)piperazine, crystal structures reveal complex three-dimensional hydrogen-bonded arrays involving strong N-H⁺···O and N-H⁺···anion interactions. In the case of piperidinium 4-nitrophenolate, N—H···O hydrogen bonds link adjacent anions and cations into infinite chains. While these examples provide a framework for what might be expected, the precise nature of the supramolecular assembly and the specific hydrogen bonding network for 2-(3-Nitrophenyl)piperidine hydrochloride can only be definitively determined through single-crystal X-ray diffraction analysis, which is not currently available in the public domain.

Table 1: Potential Hydrogen Bonding Interactions in 2-(3-Nitrophenyl)piperidine hydrochloride

| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |

|---|---|---|---|

| N-H⁺ (piperidinium) | Cl⁻ | Strong, Charge-Assisted Hydrogen Bond | Primary structural motif |

| N-H⁺ (piperidinium) | O (nitro group) | Hydrogen Bond | Secondary linking motif |

| C-H (aromatic/piperidine) | O (nitro group) | Weak Hydrogen Bond | Stabilization of the network |

Analysis of Chiral Properties and Absolute Configuration (if applicable)

The 2-(3-Nitrophenyl)piperidine molecule possesses a stereocenter at the C2 position of the piperidine ring, where the nitrophenyl group is attached. Consequently, the compound is chiral and can exist as a pair of enantiomers, (R)-2-(3-Nitrophenyl)piperidine and (S)-2-(3-Nitrophenyl)piperidine. When synthesized without a chiral influence, the product would be a racemic mixture of these two enantiomers.

The determination of the absolute configuration of a specific enantiomer of 2-(3-Nitrophenyl)piperidine would require either chiral synthesis or resolution of the racemic mixture followed by analysis using a method sensitive to stereochemistry. Common techniques for determining absolute configuration include single-crystal X-ray crystallography of an enantiopure sample (often as a salt with a chiral counter-ion), or spectroscopic methods such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), often in conjunction with quantum chemical calculations.

Studies on related 2-arylpiperidines have demonstrated successful chiral resolution and determination of absolute configuration. For instance, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved, and the absolute configuration of the products was confirmed by single-crystal X-ray analysis. These studies highlight the methodologies that would be applicable to 2-(3-Nitrophenyl)piperidine.

Without experimental data from such studies on 2-(3-Nitrophenyl)piperidine hydrochloride, no definitive statement can be made about the absolute configuration of any specific sample. The hydrochloride salt of a racemic mixture would co-crystallize with both (R) and (S) enantiomers present in the unit cell.

Table 2: Chiral Properties of 2-(3-Nitrophenyl)piperidine hydrochloride

| Property | Description | Status for 2-(3-Nitrophenyl)piperidine hydrochloride |

|---|---|---|

| Chirality | Presence of a non-superimposable mirror image | The molecule is chiral due to the stereocenter at C2. |

| Enantiomers | The (R) and (S) stereoisomers | Expected to exist as a racemic mixture unless chirally resolved or synthesized. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with high accuracy.

Quantum mechanical calculations, particularly DFT, are instrumental in elucidating the electronic structure of 2-(3-Nitrophenyl)piperidine (B2718572) hydrochloride. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-(3-Nitrophenyl)piperidine, the presence of the electron-withdrawing nitro group (-NO2) on the phenyl ring is expected to lower the energy of the LUMO, while the piperidine (B6355638) ring, being an electron-donating group, would raise the energy of the HOMO. This interaction likely results in a relatively small energy gap, indicating a propensity for charge transfer interactions within the molecule. scirp.org

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for 2-(3-Nitrophenyl)piperidine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The piperidine moiety is expected to be the primary contributor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The nitrophenyl group is expected to be the primary contributor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com | A smaller gap suggests higher reactivity and potential for charge transfer. |

| Electron Density | Distribution of electrons in the molecule. | High electron density on the nitro group and the nitrogen of the piperidine ring. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

DFT calculations are also pivotal in mapping out potential reaction pathways for the synthesis or degradation of 2-(3-Nitrophenyl)piperidine hydrochloride. By calculating the potential energy surface, researchers can identify the most energetically favorable route for a chemical reaction. This involves locating the transition states, which are the highest energy points along the reaction coordinate, and calculating their activation energies. researchgate.netresearchgate.net

For instance, in the synthesis of piperidine derivatives, DFT can be used to model the transition states of cyclization reactions, providing insights into the stereoselectivity of the process. nih.gov Understanding these pathways is crucial for optimizing reaction conditions to improve yield and purity. The calculations can reveal how substituents, such as the nitrophenyl group, influence the reaction mechanism. researchgate.net

The acidity and basicity of a molecule are fundamental to its behavior in biological systems and its formulation as a hydrochloride salt. DFT can be used to predict the pKa values of different functional groups within 2-(3-Nitrophenyl)piperidine hydrochloride. The piperidine nitrogen is basic and is the site of protonation to form the hydrochloride salt. The nitro group, being electron-withdrawing, can influence the acidity of the phenyl protons.

Computational methods can calculate the Gibbs free energy change associated with protonation and deprotonation, which can then be related to the pKa. These predictions help in understanding the ionization state of the molecule at different pH values, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and conformational landscape. utupub.fi For 2-(3-Nitrophenyl)piperidine hydrochloride, MD simulations can reveal the different spatial arrangements (conformations) the molecule can adopt and the energy barriers between them. nih.gov

The piperidine ring can exist in chair, boat, and twist-boat conformations. MD simulations can determine the relative populations of these conformers and the rate of interconversion between them. researchgate.net The orientation of the nitrophenyl group relative to the piperidine ring is also a key flexible parameter. Understanding the conformational preferences is vital as it can significantly impact the molecule's ability to bind to a biological target. nih.gov

In Silico Ligand-Target Interaction Modeling (Docking, Molecular Mechanics)

In silico modeling of ligand-target interactions is a cornerstone of modern drug discovery, allowing for the prediction and analysis of how a small molecule might bind to a protein or other biological macromolecule. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For 2-(3-Nitrophenyl)piperidine hydrochloride, docking studies could be performed against a variety of potential protein targets to hypothesize its mechanism of action. Given the presence of the piperidine scaffold, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.gov

The docking process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. mdpi.com The results can provide a detailed picture of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the protonated nitrogen of the piperidine ring could form a crucial salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding pocket of a receptor. nih.gov

Table 2: Potential Molecular Interactions Predicted by Docking

| Interaction Type | Potential Atom/Group in Ligand | Potential Residue in Receptor |

| Hydrogen Bond | Nitro group (oxygen atoms) | Serine, Threonine, Tyrosine |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Piperidine and Phenyl rings | Leucine, Isoleucine, Valine |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These computational predictions, while theoretical, are invaluable for designing new experiments and for the rational design of more potent and selective analogs.

Analysis of Interaction Energies and Key Binding Residues

The analysis of interaction energies and the identification of key binding residues are fundamental aspects of structure-based drug design. This type of study requires a known biological target, typically a protein, and uses computational docking and molecular dynamics simulations to understand how a ligand, such as 2-(3-Nitrophenyl)piperidine hydrochloride, would bind to it. These simulations calculate the energetic contributions of various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein's binding site.

By identifying which residues are critical for binding, researchers can gain insights into the mechanism of action and design modifications to the ligand to improve its affinity and selectivity. Currently, there are no published studies detailing such an analysis for 2-(3-Nitrophenyl)piperidine hydrochloride, as its specific biological targets and their high-resolution structures have not been characterized in this context.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. f1000research.com These models are invaluable for predicting the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.gov

Development of Predictive Models based on In Vitro Data

The development of robust QSAR models is contingent on the availability of a dataset of structurally related compounds with corresponding in vitro biological activity data (e.g., IC50 or Ki values). researchgate.netresearchgate.net These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to establish a predictive relationship.

For 2-(3-Nitrophenyl)piperidine hydrochloride, the necessary preclinical data from a series of analogs tested against a specific biological target is not available in the public domain. Consequently, no predictive QSAR models have been developed or published for this specific chemical entity.

Virtual Screening for Analog Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.iru-strasbg.fr This can be done using either ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the target's binding site.

The design of new analogs of 2-(3-Nitrophenyl)piperidine hydrochloride through virtual screening would require a validated pharmacophore model or a high-resolution structure of its biological target. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Without a known active compound series or a defined biological target, performing a meaningful virtual screening campaign for the design of novel analogs is not feasible.

Mechanistic Biological Investigations in Vitro and in Silico Focus Only

Exploration of Molecular and Cellular Targets

In silico and in vitro studies have been instrumental in identifying the potential molecular and cellular targets of nitrophenyl-piperidine derivatives. Computational methods, such as molecular docking, are frequently employed to predict the binding affinity of these compounds to various biological targets. These approaches help in narrowing down the potential proteins, enzymes, or receptors that a compound might interact with, thereby guiding further experimental validation. nih.gov

One area of investigation for compounds containing both a nitrophenyl group and a piperidine (B6355638) moiety has been their potential as anti-Alzheimer agents. nih.gov Research has focused on their ability to inhibit key enzymes involved in the pathology of Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A study on hybrid scaffolds of benzimidazole-bearing piperidines identified a derivative containing a 3-nitro group on a phenyl ring as a potent inhibitor of both AChE and BuChE, suggesting these enzymes are key molecular targets. nih.gov

Enzyme Inhibition Studies (e.g., purified enzymes, cell lysates)

Enzyme inhibition is a critical aspect of mechanistic studies, providing direct evidence of a compound's interaction with a specific enzyme target. nih.gov These studies are typically conducted using purified enzymes or cell lysates to measure the compound's ability to reduce the rate of an enzymatic reaction. nih.gov

For derivatives related to 2-(3-Nitrophenyl)piperidine (B2718572), research has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A study involving a series of benzimidazole-bearing piperidine hybrids showed that a compound featuring a meta-nitro (m-NO2) group on the phenyl ring exhibited good inhibition of these enzymes. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of the m-NO2 group was crucial for the inhibitory activity, as replacing it with other substituents led to a decrease in potency. nih.gov

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. sci-hub.se The Ki value is a more absolute measure of binding affinity between the inhibitor and the enzyme. researchgate.net

For a hybrid molecule containing the 3-nitrophenyl and piperidine structures, the following IC50 values for cholinesterase inhibition were determined:

| Compound | Target Enzyme | IC50 (μM) |

| Benzimidazole-piperidine hybrid with 3-nitrophenyl group | Acetylcholinesterase (AChE) | 1.10 ± 0.14 |

| Butyrylcholinesterase (BuChE) | 1.40 ± 0.09 | |

| Data derived from a study on benzimidazole-based pyrrole/piperidine hybrids. nih.gov |

Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides deeper insight into how a compound interacts with its target. nih.govresearchgate.net These mechanisms are typically elucidated through kinetic studies where the enzyme reaction rate is measured at various substrate and inhibitor concentrations. nih.gov

Competitive inhibition: The inhibitor binds to the same active site as the substrate.

Non-competitive inhibition: The inhibitor binds to an allosteric site, a site other than the active site, changing the enzyme's conformation and reducing its efficiency.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

While specific mechanistic studies for 2-(3-Nitrophenyl)piperidine hydrochloride are not detailed in the provided sources, molecular docking studies on related compounds suggest that they bind within the catalytic site of enzymes like acetylcholinesterase, which is characteristic of a competitive inhibition mechanism. nih.gov

Receptor Binding Assays (e.g., radioligand binding to isolated receptors, cell lines)

Receptor binding assays are essential for determining if a compound interacts with specific receptors. researchgate.net These assays typically use a radiolabeled ligand that has a known high affinity for the receptor of interest. The test compound is then introduced to see if it can displace the radioligand, indicating that it also binds to the receptor. researchgate.net

The piperidine scaffold is a common feature in ligands for various receptors, including sigma (σ) receptors and histamine (B1213489) receptors. nih.govnih.gov Studies on various piperidine derivatives have shown high affinity for both σ1 and σ2 receptors, as well as histamine H3 receptors. nih.govresearchgate.net The protonated form of the piperidine nitrogen is often crucial for the interaction with the receptor, forming key salt bridge interactions within the binding pocket. nih.govacs.org

Ligand affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. nih.gov Selectivity profiling involves testing a compound against a panel of different receptors to determine its binding preference. A compound that binds with high affinity to one receptor subtype but low affinity to others is considered selective.

For example, studies on dual-acting piperidine-based ligands have identified compounds with high affinity for both histamine H3 and sigma-1 receptors. nih.gov The piperidine moiety was found to be a critical structural feature for this dual activity. nih.gov While specific Ki values for 2-(3-Nitrophenyl)piperidine hydrochloride are not available, the general class of piperidine derivatives has demonstrated a wide range of affinities for various receptors, as illustrated by the examples below for different piperidine compounds.

| Compound Class | Target Receptor | Ki (nM) |

| Benzylpiperidine Derivative | Sigma-1 Receptor (S1R) | 3.2 |

| Sigma-2 Receptor (S2R) | 105.6 | |

| Piperidine-based Ligand | Histamine H3 Receptor (hH3R) | 7.70 |

| Sigma-1 Receptor (σ1R) | 3.64 | |

| Data derived from studies on various piperidine derivatives. nih.govnih.gov |

Modulation of Cellular Signaling Pathways (In Vitro Cell-Based Assays)

Beyond direct enzyme or receptor interaction, it is important to understand how a compound affects cellular functions. In vitro cell-based assays can reveal if a compound modulates specific signaling pathways. These assays can measure changes in second messengers (like calcium), protein phosphorylation, or gene expression in response to the compound.

For instance, piperidine-substituted chalcones have been investigated for their potential as α-amylase inhibitors in the context of diabetes. researchgate.net Cell-based assays would be the next step to confirm if this enzymatic inhibition translates to a modulation of glucose metabolism pathways within cells. Similarly, for compounds targeting receptors like the histamine H3 receptor, functional assays can determine whether the ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor), thereby revealing its effect on downstream signaling cascades. researchgate.net

Investigation of Cellular Uptake and Subcellular Localization

Information regarding the specific cellular uptake and subcellular localization of 2-(3-Nitrophenyl)piperidine hydrochloride is not available in the reviewed scientific literature. Methodologies to determine these characteristics often involve techniques like fluorescence microscopy with labeled compounds or quantitative analysis via mass spectrometry to track the compound's movement across the cell membrane and its accumulation in various organelles. However, no studies applying these methods to 2-(3-Nitrophenyl)piperidine hydrochloride have been identified.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data

Structure-activity relationship (SAR) studies for derivatives of 2-(3-Nitrophenyl)piperidine have been conducted, particularly in the context of designing agents with potential therapeutic applications, such as for Alzheimer's disease. These studies help to elucidate the molecular features that are crucial for the compound's biological activity.

Identification of Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For analogs related to 2-(3-Nitrophenyl)piperidine, several key pharmacophoric elements have been identified from in vitro studies, primarily as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease pathology.

The core pharmacophoric features generally include:

A Hydrogen Bond Acceptor/Donor Region: The piperidine ring itself, with its nitrogen atom, can act as a hydrogen bond acceptor or donor, which is crucial for interacting with amino acid residues in the active sites of target enzymes.

A Hydrophobic/Aromatic Region: The phenyl ring provides a necessary hydrophobic or aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.

An Electron-Withdrawing Feature: The nitro (NO2) group on the phenyl ring is a strong electron-withdrawing group. Its position (meta in this case) and electronic character are critical for modulating the molecule's activity, likely by influencing its binding affinity and electronic complementarity to the target site.

In a study of benzimidazole-based piperidine hybrids, the presence of a meta-substituted NO2 group on the phenyl ring was associated with good inhibitory activity against cholinesterase enzymes. This suggests that the combination of the piperidine scaffold and a nitrophenyl group constitutes a significant pharmacophore for this class of compounds.

Impact of Substituent Modifications on In Vitro Biological Activity

The modification of substituents on both the phenyl ring and other parts of the molecular scaffold has a significant impact on the in vitro biological activity of 2-(3-Nitrophenyl)piperidine analogs. Data from studies on related hybrid molecules that inhibit AChE and BuChE provide clear SAR trends.

One study on benzimidazole-based pyrrole/piperidine hybrids systematically evaluated the effect of different substituents on the phenyl ring. The findings are summarized in the table below, focusing on analogs where the core structure is linked to a substituted phenyl group. Compound 20 in this series features the 3-nitrophenyl (m-NO2) group.

| Compound | Phenyl Ring Substituent (R) | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 19 | p-CH3 | 35.01 ± 0.05 | 39.14 ± 0.04 |

| 20 | m-NO2 | 28.44 ± 0.03 | 32.06 ± 0.11 |

| 21 | o-OCH3 | 38.11 ± 0.02 | 42.15 ± 0.01 |

| 22 | p-OCH3 | 42.01 ± 0.02 | 47.03 ± 0.15 |

Data sourced from a study on benzimidazole-based piperidine hybrids and their cholinesterase inhibitory activities.

Effect of Electron-Withdrawing Groups: Compound 20 , with the electron-withdrawing meta-nitro group (m-NO2), demonstrated better inhibition (lower IC50 values) for both AChE and BuChE compared to compounds with electron-donating groups like methyl (p-CH3, compound 19 ) or methoxy (B1213986) (o-OCH3 and p-OCH3, compounds 21 and 22 ). This highlights the importance of the electronic properties of the substituent.

Effect of Substituent Position: Comparing the methoxy-substituted compounds, the ortho-substituted analog (21 ) showed better activity than the para-substituted analog (22 ), suggesting that the position of the substituent on the phenyl ring influences its interaction with the target enzymes.

Advanced Analytical Methodologies for Research Purity and Stability

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 2-(3-Nitrophenyl)piperidine (B2718572) hydrochloride. Reversed-phase HPLC (RP-HPLC) is typically utilized to separate the main compound from non-chiral impurities, such as starting materials, by-products, or degradation products. A C18 column is commonly employed with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, leveraging the chromophore of the nitrophenyl group.

Given that the 2-position of the piperidine (B6355638) ring is a stereocenter, 2-(3-Nitrophenyl)piperidine hydrochloride exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical, as they may exhibit different pharmacological profiles. Chiral HPLC is the method of choice for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. preprints.org For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® or CHIRALCEL®) are often effective. nih.govgoogle.com In some cases, pre-column derivatization with a chiral or UV-active agent can be performed to enhance separation and detection sensitivity. nih.govresearchgate.net The resolution between the two enantiomeric peaks is a key parameter for method validation, with a value greater than 1.5 generally considered acceptable. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of 2-(3-Nitrophenyl)piperidine hydrochloride

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 25 mM Ammonium Acetate Buffer (pH 3.0) (80:20 v/v) nih.govresearchgate.net | Ethanol (B145695): 0.1% Diethylamine nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 0.5 mL/min nih.gov |

| Column Temperature | 30 °C researchgate.net | Ambient (e.g., 25 °C) |

| Detection Wavelength | ~254-260 nm (based on nitrophenyl absorbance) | 228 nm nih.gov |

| Injection Volume | 10 µL | 20 µL |

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents

During the synthesis and purification of 2-(3-Nitrophenyl)piperidine hydrochloride, various organic solvents may be used. Residual amounts of these solvents can remain in the final product and are considered impurities. researchgate.netnih.govscispace.com Gas Chromatography (GC), particularly with a headspace autosampler and a Flame Ionization Detector (FID), is the standard technique for the identification and quantification of these volatile organic compounds. rssl.com The hydrochloride salt form of the compound is non-volatile, making GC an ideal method for analyzing volatile impurities without interference from the main component. researchgate.netnih.gov

The method involves dissolving a sample of the compound in a suitable high-boiling-point solvent (e.g., dimethyl sulfoxide) in a sealed headspace vial. The vial is heated, causing the volatile residual solvents to partition into the gas phase (headspace). researchgate.net An aliquot of this gas is then automatically injected into the GC system. Separation is achieved based on the boiling points and polarities of the solvents using a capillary column, such as a BP624 or equivalent. researchgate.netnih.govscispace.com The method is validated for specificity, linearity, accuracy, and precision according to ICH Q3C and USP <467> guidelines for residual solvents. researchgate.netrssl.comuspnf.com

Table 2: Typical GC Headspace Parameters for Residual Solvent Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID researchgate.netnih.govscispace.com |

| Column | BP624 or equivalent (e.g., 30 m x 0.53 mm, 0.25 µm film) researchgate.netnih.gov |

| Carrier Gas | Nitrogen or Helium researchgate.net |

| Injector Type | Split (e.g., 1:5 ratio) uspnf.com |

| Detector | Flame Ionization Detector (FID) researchgate.netnih.govscispace.com |

| Oven Temperature Program | Initial 40°C, hold for 5 min, ramp to 200°C researchgate.net |

| Headspace Vial Equilibration Temp | 80-100 °C |

| Headspace Vial Equilibration Time | 15-30 min |

Spectrophotometric Quantification in Research Samples (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward, rapid, and cost-effective method for quantifying 2-(3-Nitrophenyl)piperidine hydrochloride in research samples, such as solutions prepared for in vitro assays. nih.gov This technique relies on the principle that the compound absorbs light in the UV-Vis spectrum due to its molecular structure, specifically the nitrophenyl group. mdpi.comrsc.org Nitrophenol-containing compounds typically exhibit a strong absorption peak in the UV range, often between 250 nm and 400 nm, depending on the solvent and pH. nih.govrsc.orgacs.org

To quantify the compound, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a linear relationship, in accordance with the Beer-Lambert law. nih.gov The concentration of an unknown research sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression equation of the calibration curve. researchgate.net This method is particularly useful for routine concentration checks of stock solutions in a laboratory setting.

Table 3: Example Data for a UV-Vis Calibration Curve

| Standard Concentration (mg/L) | Measured Absorbance at λmax |

|---|---|

| 2.0 | 0.112 |

| 5.0 | 0.275 |

| 10.0 | 0.551 |

| 15.0 | 0.824 |

| 20.0 | 1.103 |

| Linear Regression: y = 0.0546x + 0.0015; R² = 0.9998 |

Degradation Pathway Identification and Stability Profiling Under Controlled Laboratory Conditions

Understanding the stability of 2-(3-Nitrophenyl)piperidine hydrochloride is crucial for determining appropriate storage conditions and predicting its shelf-life in research formulations. Stability profiling is conducted through forced degradation (stress testing) studies. sapub.org In these studies, the compound is intentionally exposed to harsh chemical and physical conditions that are more severe than standard storage conditions to accelerate degradation. pharmaguideline.com This process helps in identifying potential degradation products and developing a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance over time. sapub.orgconicet.gov.ar

Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis (exposure to UV and visible light), and thermal stress (dry heat). pharmaguideline.comresearchgate.net Potential degradation pathways for 2-(3-Nitrophenyl)piperidine hydrochloride could include hydrolysis of the nitro group, oxidation of the piperidine ring, or C-N bond cleavage. nih.govethz.ch Following exposure to these stress conditions, the samples are analyzed, typically by HPLC, to separate the parent compound from any newly formed degradants. nih.govresearchgate.net The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without completely destroying the molecule. pharmaguideline.com

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60 °C) pharmaguideline.com | 2-24 hours researchgate.net |

| Base Hydrolysis | 0.1 M NaOH, room temperature or heated pharmaguideline.com | 2-24 hours researchgate.net |

| Oxidation | 3-30% H₂O₂, room temperature | 24 hours |

| Thermal Degradation | Dry heat (e.g., 80-100 °C) | 24-72 hours |

| Photostability | ICH Q1B specified light source (UV/Vis) | As per ICH guidelines |

Development of Bioanalytical Methods for In Vitro Study Sample Analysis

For in vitro studies that involve analyzing the concentration of 2-(3-Nitrophenyl)piperidine hydrochloride in complex biological matrices (e.g., cell lysates, plasma, or microsomal incubation media), robust bioanalytical methods are required. mdpi.com Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and specificity. bioanalysis-zone.comuliege.be

The development of a bioanalytical method involves several key steps. First, an effective sample preparation procedure is established to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov Second, chromatographic conditions are optimized to achieve a sharp peak for the analyte with a short run time, separating it from any matrix components. Finally, the mass spectrometer parameters are tuned for maximum sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, providing a high degree of certainty in identification and quantification. An internal standard, a molecule structurally similar to the analyte, is almost always used to correct for variability during sample processing and analysis. nih.gov The method must be fully validated according to regulatory guidance for linearity, accuracy, precision, and stability in the biological matrix.

Table 5: Outline of a Bioanalytical LC-MS/MS Method

| Parameter | Description/Example |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis-zone.com |

| Biological Matrix | Rat Plasma nih.gov |

| Sample Preparation | Protein Precipitation with acetonitrile nih.gov |

| Chromatography | Reversed-phase UPLC/HPLC (e.g., C18 column) |

| Mass Spectrometry | Triple Quadrupole Mass Spectrometer bioanalysis-zone.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard (IS) | Structurally similar compound (e.g., deuterated analog) |

| Calibration Range | e.g., 1 - 1000 ng/mL |

Future Directions and Emerging Research Applications

Rational Design of Next-Generation Analogs with Enhanced Mechanistic Specificity

The rational design of next-generation analogs based on the 2-(3-Nitrophenyl)piperidine (B2718572) scaffold is a key area for future development. This process involves leveraging computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new compounds with tailored properties. nih.govresearchgate.net By making targeted modifications to the piperidine (B6355638) or nitrophenyl rings, researchers can systematically enhance mechanistic specificity, potency, and pharmacokinetic profiles.

Computational tools, such as molecular docking and dynamic simulations, are instrumental in this process. nih.govrsc.org These methods allow for the prediction of how newly designed analogs will interact with biological targets, thereby streamlining the identification of promising candidates and reducing the need for extensive empirical screening. nih.govresearchgate.net For instance, SAR studies on various piperidine derivatives have successfully identified key structural features that influence biological activity, such as the nature and position of substituents on the aromatic ring. nih.govmdpi.comnih.gov

A primary goal is the development of analogs with high selectivity for their intended biological targets, which can lead to more effective therapeutic agents with fewer side effects. researchgate.net The systematic exploration of the chemical space around the 2-(3-Nitrophenyl)piperidine core, guided by computational insights, is expected to yield novel compounds with precisely engineered biological functions. nih.gov

Below is a table illustrating how structural modifications on a generalized piperidine scaffold can influence biological activity, based on findings from related compound series.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Piperidine Ring | Introduction of chiral centers | Enhanced selectivity and potency researchgate.net |

| N-substitution (e.g., alkyl, benzyl groups) | Altered pharmacokinetic properties and target binding acs.org | |

| Ring constraint (e.g., fused rings) | Increased rigidity and receptor affinity | |

| Phenyl Ring | Varying substituent position (ortho, meta, para) | Significant changes in binding affinity and selectivity |

| Introducing electron-donating/withdrawing groups | Modulation of electronic properties and target interaction mdpi.com | |

| Linker | Altering length and flexibility | Optimization of binding to target sites mdpi.com |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of piperidine-containing compounds.

Integration with Advanced Materials Science and Polymer Chemistry (e.g., as building blocks for functional materials)

The 2-(3-Nitrophenyl)piperidine scaffold is a promising candidate for integration into advanced materials and polymers. nih.gov Its distinct chemical features can be harnessed to create functional materials with novel optical, electronic, or recognition properties. Piperidine-containing compounds are increasingly recognized as valuable building blocks for new pharmaceuticals and functional materials. nih.govlifechemicals.com

One emerging application is in the development of chemosensors. The nitrophenyl group, a known component in materials for detecting nitroaromatic compounds, can impart selective recognition capabilities. acs.org Polymers incorporating this moiety could be designed for the sensitive detection of environmental pollutants or explosives. mdpi.com For example, molecularly imprinted polymers (MIPs) have been successfully created for the selective recognition of 4-nitrophenol, demonstrating the potential of the nitrophenyl motif in creating advanced separation and sensing materials. researchgate.net

Furthermore, the piperidine unit can be incorporated into polymer backbones or as pendant groups to influence the physical and chemical properties of the resulting material. sigmaaldrich.com Piperidine-based polymer films have been investigated for their potential in drug delivery applications, where they can facilitate controlled release of therapeutic molecules. nih.gov The integration of the 2-(3-Nitrophenyl)piperidine unit could lead to materials with combined functionalities, such as targeted drug delivery systems with built-in sensing capabilities.

Exploration in Catalysis and Asymmetric Synthesis

The chiral nature of the piperidine ring makes it a highly attractive scaffold for the development of new catalysts, particularly in the field of asymmetric synthesis. acs.orgnih.govsnnu.edu.cn Chiral piperidines are crucial components in many organocatalysts, which are valued for their ability to mediate enantioselective reactions under mild conditions. acs.orgresearchgate.net

The development of efficient methods for the enantioselective synthesis of substituted piperidines is a significant goal in organic chemistry, driven by the prevalence of these structures in bioactive molecules. acs.orgnih.gov The 2-(3-Nitrophenyl)piperidine core can serve as a starting point for creating novel chiral ligands or catalysts. For example, rhodium-catalyzed asymmetric reactions have been employed to produce a variety of chiral piperidines from simple starting materials with excellent control over stereochemistry. dicp.ac.cn